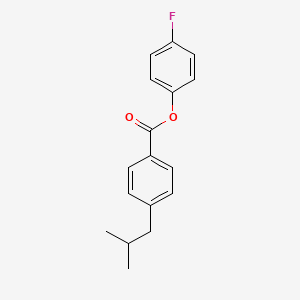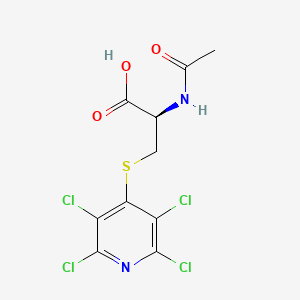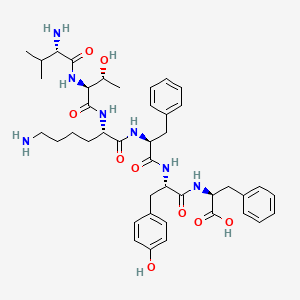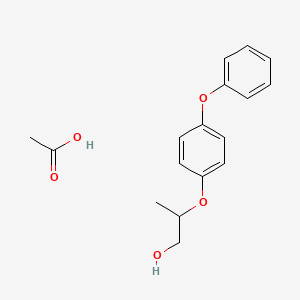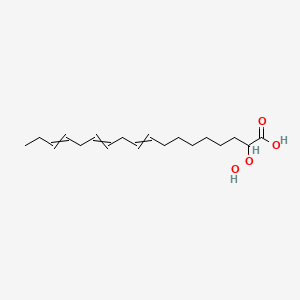
2-Hydroperoxyoctadeca-9,12,15-trienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroperoxyoctadeca-9,12,15-trienoic acid is a lipid hydroperoxide derived from the oxidation of polyunsaturated fatty acids. It is a significant intermediate in the metabolism of alpha-linolenic acid and plays a crucial role in various biological processes, including inflammation and cell signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroperoxyoctadeca-9,12,15-trienoic acid can be synthesized enzymatically from linoleic and linolenic acids. The process involves the action of lipoxygenase enzymes, which introduce a hydroperoxy group at specific positions on the fatty acid chain . The reaction typically occurs in an aqueous environment at physiological pH and temperature.
Industrial Production Methods: Industrial production of this compound involves large-scale enzymatic reactions using lipoxygenase enzymes. The fatty acids are extracted from natural sources such as plant oils and subjected to enzymatic oxidation. The resulting hydroperoxides are then purified using techniques like flash column chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroperoxyoctadeca-9,12,15-trienoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more reactive species such as aldehydes and ketones.
Reduction: The hydroperoxy group can be reduced to a hydroxyl group.
Substitution: The hydroperoxy group can be substituted by other functional groups under specific conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions
Major Products:
Oxidation: Aldehydes, ketones, and other reactive oxygen species.
Reduction: Hydroxyl derivatives.
Substitution: Compounds with different functional groups replacing the hydroperoxy group
Scientific Research Applications
2-Hydroperoxyoctadeca-9,12,15-trienoic acid has numerous applications in scientific research:
Chemistry: It is used as a model compound to study lipid peroxidation and oxidative stress.
Biology: It plays a role in cell signaling pathways and is involved in the regulation of inflammation and immune responses.
Medicine: It is studied for its potential therapeutic effects in conditions related to oxidative stress and inflammation.
Industry: It is used in the production of bio-based materials and as an intermediate in the synthesis of other bioactive compounds
Mechanism of Action
The mechanism of action of 2-Hydroperoxyoctadeca-9,12,15-trienoic acid involves its interaction with cellular components, leading to the generation of reactive oxygen species. These reactive species can modify proteins, lipids, and DNA, thereby influencing various cellular processes. The compound acts as a signaling molecule, modulating pathways related to inflammation, apoptosis, and cell proliferation .
Comparison with Similar Compounds
- 9-Hydroperoxyoctadeca-10,12,15-trienoic acid
- 13-Hydroperoxyoctadeca-9,11,15-trienoic acid
Comparison: 2-Hydroperoxyoctadeca-9,12,15-trienoic acid is unique due to its specific position of the hydroperoxy group, which influences its reactivity and biological activity. Compared to similar compounds, it has distinct roles in lipid peroxidation and cell signaling, making it a valuable compound for research in oxidative stress and inflammation .
Properties
CAS No. |
150950-22-4 |
|---|---|
Molecular Formula |
C18H30O4 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
2-hydroperoxyoctadeca-9,12,15-trienoic acid |
InChI |
InChI=1S/C18H30O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(22-21)18(19)20/h3-4,6-7,9-10,17,21H,2,5,8,11-16H2,1H3,(H,19,20) |
InChI Key |
BFDKCISGMFXZOW-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCC(C(=O)O)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


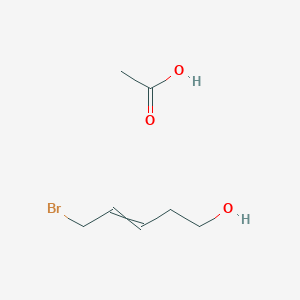
![1-Propanone, 1-[4-methyl-2-(2-pyridinyl)phenyl]-](/img/structure/B12553169.png)
![3-[2-(3-Methyl-4-nitro-1,2-oxazol-5(2H)-ylidene)ethylidene]-2-phenyl-3H-indole](/img/structure/B12553181.png)
![N-[1-[ethenyl(formyl)amino]ethyl]formamide](/img/structure/B12553190.png)

![1H-Imidazole, 1-[phenyl(1-phenyl-1H-pyrrol-3-yl)methyl]-](/img/structure/B12553204.png)
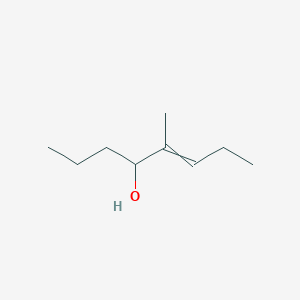
![Dimethylbis[2-methyl-4,6-di(propan-2-yl)-1H-inden-1-yl]silane](/img/structure/B12553216.png)
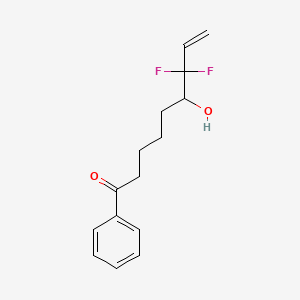
![N-[3-(Dimethylamino)propyl]-N-(2-hydroxyethyl)dodecanamide](/img/structure/B12553224.png)
